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molecular formula C12H15ClO B8433111 3-Cyclopropyl-3-(4-chlorophenyl)propan-1-ol

3-Cyclopropyl-3-(4-chlorophenyl)propan-1-ol

Cat. No. B8433111
M. Wt: 210.70 g/mol
InChI Key: HEUJODXPYGPUTI-UHFFFAOYSA-N
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Patent
US05223536

Procedure details

A stirred solution of 10.7 grams (0.045 mole) of methyl 3-cyclopropyl-3-(4-chlorophenyl)propanoate in 45 ml of tetrahydrofuran was cooled to 0° C., and 45 ml of 1.0 M of lithium aluminum hydride in tetrahydrofuran was added slowly during a one hour period. Upon completion of addition, the reaction mixture was stirred at 0° C. for two hours and then was allowed to warm to ambient temperature. The reaction was quenched by the sequential addition of 2 ml of water, 2 ml of aqueous 15% sodium hydroxide, and 6 ml of water. The reaction mixture was taken up in 100 ml of diethyl ether. The solution was filtered, and the filtrate was dried with sodium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure, yielding 9.3 grams of 3-cyclopropyl-3-(4-chlorophenyl)propan-1-ol.
Name
methyl 3-cyclopropyl-3-(4-chlorophenyl)propanoate
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[CH2:5][C:6](OC)=[O:7])[CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH:1]1([CH:4]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[CH2:5][CH2:6][OH:7])[CH2:3][CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl 3-cyclopropyl-3-(4-chlorophenyl)propanoate
Quantity
10.7 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)OC)C1=CC=C(C=C1)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the sequential addition of 2 ml of water, 2 ml of aqueous 15% sodium hydroxide, and 6 ml of water
FILTRATION
Type
FILTRATION
Details
The solution was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C(CCO)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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